molecular formula C17H38O6P2 B11941690 Tetraisobutyl methylenediphosphonate

Tetraisobutyl methylenediphosphonate

Cat. No.: B11941690
M. Wt: 400.4 g/mol
InChI Key: MIPCKEALWXAJBN-UHFFFAOYSA-N
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Description

Tetraisobutyl methylenediphosphonate is an organophosphorus compound with the chemical formula C17H38O6P2 It is a member of the methylenediphosphonate family, characterized by the presence of two phosphonate groups linked by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraisobutyl methylenediphosphonate typically involves the reaction of diisobutyl phosphite with formaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions are generally mild, with temperatures maintained around room temperature to slightly elevated levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tetraisobutyl methylenediphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert it into different phosphonate derivatives.

    Substitution: It can participate in substitution reactions where the isobutyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, reduced phosphonate derivatives, and substituted methylenediphosphonates.

Scientific Research Applications

Tetraisobutyl methylenediphosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bone-related diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetraisobutyl methylenediphosphonate involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound inhibits the activity of these enzymes, thereby reducing bone degradation. This mechanism is similar to that of other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl methylenediphosphonate
  • Tetraisopropyl methylenediphosphonate
  • Tetrabutyl methylenediphosphonate

Uniqueness

Tetraisobutyl methylenediphosphonate is unique due to its specific isobutyl groups, which confer distinct chemical properties and reactivity compared to other methylenediphosphonates. This uniqueness makes it suitable for specialized applications in various fields.

Properties

Molecular Formula

C17H38O6P2

Molecular Weight

400.4 g/mol

IUPAC Name

1-[bis(2-methylpropoxy)phosphorylmethyl-(2-methylpropoxy)phosphoryl]oxy-2-methylpropane

InChI

InChI=1S/C17H38O6P2/c1-14(2)9-20-24(18,21-10-15(3)4)13-25(19,22-11-16(5)6)23-12-17(7)8/h14-17H,9-13H2,1-8H3

InChI Key

MIPCKEALWXAJBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(CP(=O)(OCC(C)C)OCC(C)C)OCC(C)C

Origin of Product

United States

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